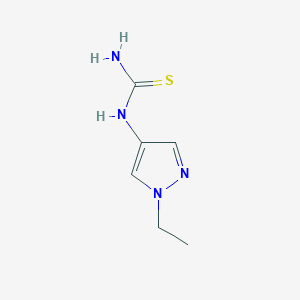

(1-Ethyl-1h-pyrazol-4-yl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-ethylpyrazol-4-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-2-10-4-5(3-8-10)9-6(7)11/h3-4H,2H2,1H3,(H3,7,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWMQIZBZYHMDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Ethyl 1h Pyrazol 4 Yl Thiourea and Its Analogues

Established Synthetic Routes for Pyrazole-Thiourea Conjugates

Traditional methods for synthesizing pyrazole-thiourea derivatives often involve the stepwise construction of the pyrazole (B372694) ring followed by the introduction of the thiourea (B124793) moiety. These established routes provide reliable access to a diverse range of analogues.

Reaction of Isothiocyanates with Amines in Pyrazole Synthesis

A cornerstone in the synthesis of thiourea derivatives is the reaction between an amine and an isothiocyanate. This approach is widely applied to pyrazole-containing compounds. The general strategy involves the nucleophilic attack of an amino group on the electrophilic carbon of the isothiocyanate.

A common and effective multi-step method begins with the synthesis of a pyrazole acyl chloride intermediate. nih.govsigmaaldrich.com For instance, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated through a four-step sequence involving cyclization, formylation, oxidation, and acylation starting from precursors like monomethylhydrazine and ethyl acetoacetate (B1235776). nih.govresearchgate.net This acyl chloride is then reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, to form a highly reactive pyrazole acyl isothiocyanate intermediate. nih.govnih.gov The final step is the reaction of this isothiocyanate with a primary amine, which yields the desired N,N'-disubstituted pyrazole acyl thiourea conjugate. nih.govsigmaaldrich.comresearchgate.net This method is versatile, as a wide variety of amines can be used to generate a library of derivatives. nih.gov

Alternatively, a pre-formed amino-pyrazole can be directly reacted with a suitable isothiocyanate, such as phenyl isothiocyanate, in a refluxing solvent like pyridine (B92270) to yield the target thiourea. scirp.orgsemanticscholar.org The synthesis of the necessary isothiocyanate precursors themselves can be achieved from primary amines using reagents like phenyl chlorothionoformate or carbon disulfide. mdpi.comorganic-chemistry.orgbohrium.com

Cyclocondensation Reactions in Pyrazole Thiourea Synthesis

Cyclocondensation reactions are fundamental to the construction of the pyrazole ring itself. mdpi.com The most classic and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.orgjetir.org The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to afford the aromatic pyrazole ring. jetir.org The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the hydrazine and dicarbonyl components. nih.govmdpi.com

Once the pyrazole core with an appropriate functional group (e.g., an amino group) is synthesized via cyclocondensation, it can be converted to the corresponding thiourea as described in the previous section. Another cyclocondensation approach involves reacting α,β-unsaturated ketones with hydrazine derivatives. mdpi.comnih.gov This reaction typically forms a pyrazoline intermediate, which is then oxidized in situ to yield the aromatic pyrazole. mdpi.com These foundational cyclocondensation strategies provide the essential pyrazole building blocks required for the subsequent introduction of the thiourea side chain.

One-Pot Multicomponent Reactions for Pyrazole-Thiourea Scaffold Construction

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to generate complex molecules in a single step. nih.govnih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives, which can be adapted to produce pyrazole-thiourea scaffolds.

One such strategy involves the reaction of a pyrazole carbothioamide with 3-chloro-2,4-pentanedione to form a thiazole-pyrazole hybrid. mdpi.com Another prominent example is the one-pot synthesis of pyrazolyl acyl thioureas. This is achieved by reacting a pyrazole-3-carbonyl chloride with ammonium thiocyanate and various amines in a single vessel, leading to good yields of the final products. nih.gov

Furthermore, four-component reactions are particularly powerful. For example, pyrano[2,3-c]pyrazole derivatives can be synthesized by reacting an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303) in a single pot. nih.govnih.gov By modifying the building blocks, for instance by incorporating a thiourea derivative or a reactant that can be converted to one, this strategy can be applied to construct complex pyrazole-thiourea systems efficiently. acgpubs.org These MCRs represent a significant advancement over traditional linear syntheses by reducing reaction time, purification steps, and waste generation. beilstein-journals.org

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in synthetic methodology have focused on improving the efficiency, selectivity, and environmental footprint of chemical syntheses. These innovations are being applied to the production of (1-Ethyl-1H-pyrazol-4-yl)thiourea and its analogues, with a focus on catalysis and green chemistry.

Catalyst-Mediated Synthesis of this compound Derivatives

The use of catalysts can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions. In the synthesis of pyrazole-thiourea conjugates, phase-transfer catalysts (PTCs) have proven particularly effective. For example, the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride with ammonium thiocyanate is greatly facilitated by Polyethylene (B3416737) glycol-400 (PEG-400). nih.gov The PTC allows the reaction to proceed smoothly at room temperature with a significantly higher yield compared to the conventional, uncatalyzed method which requires elevated temperatures. nih.gov

Other catalytic systems have been employed for the synthesis of the pyrazole core itself, including nano-ZnO for the condensation of ethyl acetoacetate and phenylhydrazine, and iodine for the cyclization of α,β-ethylenic ketones with phenylhydrazine. nih.govmdpi.com Lewis acid catalysts and solid-supported acid catalysts like silica-supported sulfuric acid have also been reported for pyrazole synthesis. thieme-connect.com These catalytic methods offer pathways to create the pyrazole precursors under more efficient and controlled conditions.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jetir.orgnih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles.

Key green strategies include the use of environmentally benign solvents, such as water or ethanol, in place of hazardous organic solvents. nih.govthieme-connect.com For instance, catalyst-free multicomponent reactions for synthesizing pyrano[2,3-c]pyrazoles have been successfully carried out in water, facilitated by ultrasonic irradiation. nih.gov Another approach involves using alternative energy sources to drive reactions more efficiently. Microwave-assisted synthesis has been used in one-pot reactions to produce pyrazole derivatives, often leading to shorter reaction times and higher yields. nih.govnih.gov A four-component condensation to yield pyrano[2,3-c]pyrazoles has been achieved in a water-ethanol mixture under microwave irradiation using the biodegradable amino acid L-tyrosine as a catalyst. nih.gov The development of such green protocols provides more sustainable and energy-efficient routes to this compound and its related compounds. researchgate.net

Table of Mentioned Compounds

Solid-Phase Synthesis and Combinatorial Chemistry for Library Generation

Solid-phase synthesis, a cornerstone of combinatorial chemistry, offers a powerful platform for the rapid generation of large libraries of structurally diverse pyrazole-thiourea analogs. This methodology facilitates the efficient exploration of structure-activity relationships (SAR) by allowing for the systematic variation of different parts of the molecule. The general strategy involves anchoring a pyrazole scaffold to a solid support, followed by sequential reactions to introduce diversity.

A common approach begins with the immobilization of a suitable pyrazole precursor onto a resin, such as Merrifield resin. mdpi.com Subsequent chemical transformations, including the introduction of the thiourea moiety and various substituents, are carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and by-products can be easily washed away after each reaction step. This high-throughput approach is instrumental in creating extensive libraries of compounds for biological screening. mdpi.comnih.gov

For instance, a library of thiazolo-pyrimidinone derivatives was successfully generated using a facile solid-phase synthesis method. mdpi.com This process involved efficient Thorpe-Ziegler and cyclization reactions to construct the core structure, followed by the introduction of diversity at three different positions. mdpi.com The developed four-step synthesis yielded 57 compounds with high per-step yields ranging from 65–97%. mdpi.com This highlights the efficiency of solid-phase synthesis in generating compound libraries.

The generation of diverse libraries allows for comprehensive screening to identify lead compounds with desired biological activities. The principles of combinatorial chemistry, coupled with solid-phase synthesis, have been instrumental in the discovery of novel therapeutic agents. nih.govnih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound and its derivatives. Several factors, including the choice of catalyst, solvent, temperature, and reaction time, significantly influence the outcome of the synthesis.

One key strategy for yield enhancement is the use of phase transfer catalysis. For example, in the synthesis of certain pyrazole acyl thiourea derivatives, employing polyethylene glycol-400 (PEG-400) as a phase transfer catalyst in the reaction of 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride with ammonium thiocyanate has been shown to be highly effective. nih.govresearchgate.net This method allows the reaction to proceed at a lower temperature (25 °C) and in a shorter time (3 hours), resulting in a significantly higher yield (82.6%) compared to conventional methods (which require 82 °C). nih.gov

The choice of solvent also plays a critical role. In the thiocyanation of pyrazoles, toluene (B28343) was found to be the most suitable solvent, leading to higher yields compared to other solvents like DMF, MeOH, MeCN, or DCM. beilstein-journals.org

Furthermore, the stoichiometry of reagents can be fine-tuned to optimize the reaction. For the thiocyanation of 3,5-dimethyl-1-phenyl-1H-pyrazole, using 2.0 equivalents of both PhICl2 and NH4SCN in toluene at 0 °C under a nitrogen atmosphere was identified as the optimal condition. beilstein-journals.org Increasing the loading of these reagents to 3.0 equivalents did not improve the yield. beilstein-journals.org

The reaction temperature is another crucial parameter. In the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the reaction temperature to 60 °C improved the product yield. mdpi.com Similarly, for the synthesis of certain pyrazole derivatives, conducting the reaction at 0 °C gave the best results compared to higher or lower temperatures. beilstein-journals.org

The following interactive table summarizes the optimization of various reaction parameters for the synthesis of pyrazole derivatives.

| Parameter | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Reference |

| Catalyst | Nano-ZnO | 95% | No Catalyst | - | nih.gov |

| Solvent | Toluene | Good | DMF | Lower | beilstein-journals.org |

| Temperature | 0 °C | 68% | Room Temp | Lower | beilstein-journals.org |

| Reagent Ratio | 2.0 equiv. PhICl2/NH4SCN | Optimal | 3.0 equiv. PhICl2/NH4SCN | No Improvement | beilstein-journals.org |

| Catalysis Method | Phase Transfer (PEG-400) | 82.6% | Conventional | - | nih.gov |

These examples underscore the importance of systematic optimization of reaction conditions to achieve high yields and purity in the synthesis of this compound and its analogs. Such strategies are essential for both laboratory-scale synthesis and potential industrial production.

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Ethyl 1h Pyrazol 4 Yl Thiourea Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of (1-Ethyl-1H-pyrazol-4-yl)thiourea derivatives in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the molecular connectivity and environment of each atom can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For a typical this compound derivative, the ¹H NMR spectrum exhibits characteristic signals corresponding to the ethyl group, the pyrazole (B372694) ring, and the thiourea (B124793) moiety. researchgate.net

The protons of the ethyl group attached to the pyrazole nitrogen typically appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. researchgate.net The pyrazole ring protons, specifically those at positions 3 and 5, appear as distinct singlets in the aromatic region of the spectrum. researchgate.net The chemical shifts of these protons can be influenced by the nature of substituents on the pyrazole ring. researchgate.net

The protons attached to the nitrogen atoms of the thiourea group (NH and NH₂) are often observed as broad singlets. researchgate.net Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange phenomena. researchgate.netresearchgate.net

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl CH₃ | 1.2 - 1.5 | Triplet (t) |

| Ethyl CH₂ | 4.1 - 4.3 | Quartet (q) |

| Pyrazole H-3 | 7.5 - 8.0 | Singlet (s) |

| Pyrazole H-5 | 7.8 - 8.2 | Singlet (s) |

| Thiourea NH / NH₂ | 8.5 - 12.9 | Broad Singlet (br s) |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

The ethyl group carbons show signals in the aliphatic region of the spectrum. The pyrazole ring carbons appear in the aromatic region, with their specific chemical shifts being sensitive to the electronic environment. jocpr.com A key signal in the ¹³C NMR spectrum of thiourea derivatives is that of the thiocarbonyl carbon (C=S), which typically resonates at a significantly downfield shift, often in the range of 178-181 ppm. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Ethyl CH₃ | 14 - 16 |

| Ethyl CH₂ | 45 - 50 |

| Pyrazole C-4 | 108 - 115 |

| Pyrazole C-3 | 125 - 135 |

| Pyrazole C-5 | 135 - 140 |

| Thiourea C=S | 178 - 181 |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure. researchgate.netresearchgate.net

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, such as the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different fragments of the molecule, for instance, linking the pyrazole ring protons to the thiourea carbon. The assignments of signals in complex pyrazole derivatives are often made based on the analysis of these two-dimensional NMR spectra. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. researchgate.net

Key diagnostic bands in the IR spectrum include:

N-H Stretching: The thiourea N-H groups typically show one or two sharp or broad bands in the region of 3100-3400 cm⁻¹. researchgate.net The position and shape of these bands can provide information about hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group are observed just below 3000 cm⁻¹, while aromatic C-H stretching from the pyrazole ring appears just above 3000 cm⁻¹.

C=N Stretching: The stretching vibration of the C=N bond within the pyrazole ring is typically found in the 1500-1600 cm⁻¹ region. nih.gov

C=S Stretching: The thiocarbonyl (C=S) group, a defining feature of thioureas, exhibits a characteristic stretching band. This band can be found in the region of 1150-1250 cm⁻¹, although its position can be coupled with other vibrations. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Thiourea) | Stretching | 3100 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2980 |

| C=N (Pyrazole) | Stretching | 1500 - 1600 |

| C=S (Thiourea) | Stretching | 1150 - 1250 |

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.gov In electron impact mass spectrometry (EI-MS), the molecule is ionized, creating a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

X-ray Crystallography for Solid-State Structure Analysis

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. nih.gov This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles. researchgate.net

For this compound derivatives, X-ray crystallography is particularly valuable for understanding intermolecular interactions, such as hydrogen bonding. The thiourea moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=S), leading to the formation of well-defined supramolecular structures, like dimers or extended chains, in the crystal lattice. researchgate.net The crystal structure of related pyrazole derivatives has been determined, confirming the planarity of the pyrazole ring and providing detailed geometric parameters. nih.govnih.gov For instance, in some pyrazole-pyrazoline hybrids, crystal structures have been resolved with space groups such as P1̄ and P2₁/n. nih.gov These analyses provide definitive proof of the molecular structure and conformation in the solid phase.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method provides an empirical formula for the compound, which can then be compared against the theoretical composition calculated from the expected molecular formula. The close agreement between the experimentally found values and the calculated values, typically within a ±0.4% margin, serves as strong evidence for the successful synthesis of the target molecule and its elemental integrity.

In the synthesis of various pyrazole acyl thiourea derivatives, elemental analysis is a standard and conclusive step in their characterization. researchgate.net For instance, after synthesizing a series of novel pyrazole acyl thiourea compounds, researchers unequivocally confirmed their structures through methods including IR, NMR, and elemental analysis. researchgate.net The data consistently show the measured percentages of C, H, and N aligning closely with the calculated theoretical percentages, thereby verifying the composition of the synthesized derivatives. researchgate.net

Table 1: Elemental Analysis Data for a Representative Pyrazole Acyl Thiourea Derivative (6o) researchgate.net (Compound: 1-(2-Fluoro-3-(trifluoromethyl)phenyl)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl) thiourea)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 49.95 | 50.07 |

| Hydrogen (H) | 2.87 | 2.81 |

| Nitrogen (N) | 12.26 | 12.28 |

This table illustrates the typical concordance between calculated and experimental values in elemental analysis, confirming the molecular formula of the synthesized compound.

Similarly, in another study, the effective functionalization of a polymer-supported quinine-derived thiourea was quantified based on sulfur elemental analysis, highlighting the technique's utility in more complex systems. acs.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For pyrazole-thiourea derivatives, these methods are indispensable for assessing the purity of the final product, monitoring the progress of a chemical reaction, and purifying compounds from reaction byproducts or starting materials.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for qualitative analysis. nih.gov It is particularly useful for monitoring the progress of a synthesis by observing the disappearance of reactant spots and the appearance of a product spot on a TLC plate. orientjchem.org The purity of a sample can be inferred by the presence of a single spot; multiple spots indicate the presence of impurities. The retention factor (Rf), the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system (mobile phase). In the synthesis of pyrazole derivatives, TLC is often performed on silica (B1680970) gel plates and visualized under UV light or with chemical stains like potassium permanganate. acs.orggoogle.com For example, reaction progress in the synthesis of pyrazole derivatives has been monitored by TLC using a mobile phase of dichloromethane (B109758) and methanol (B129727). google.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. nih.gov It offers higher resolution, speed, and sensitivity compared to TLC. In the context of pyrazole-thiourea derivatives, reverse-phase HPLC is frequently employed for final purity assessment. A highly pure compound will typically exhibit a single, sharp peak in the chromatogram at a specific retention time.

A study on the metabolism of N-(substituted phenyl)-N'-(1,3,5-trimethylpyrazole-4-yl)thioureas utilized HPLC to separate and identify the parent compounds and their metabolites. nih.gov The analysis was performed on a C18 column with a mobile phase consisting of methanol and water, demonstrating the technique's efficacy in separating structurally similar pyrazole-thiourea compounds. nih.gov The purity and enantiomeric ratio (er) of novel quinine-derived thiourea catalysts and their products have also been determined with precision using chiral HPLC analysis. acs.org

Table 2: HPLC Analysis Parameters for Pyrazole-Thiourea Derivatives nih.gov

| Parameter | Description |

| Column | Hichrom chromasil C18 (150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Mixtures of pure methanol and water |

| Detection | UV/DAD (Diode-Array Detection) |

| Application | Separation and identification of substrates and metabolites |

This table summarizes typical conditions for the HPLC analysis of pyrazole-thiourea compounds, as used in metabolic studies.

Structure Activity Relationship Sar Studies of 1 Ethyl 1h Pyrazol 4 Yl Thiourea Derivatives

Elucidation of Key Pharmacophoric Features for Biological Interactions

The biological activity of (1-Ethyl-1H-pyrazol-4-yl)thiourea derivatives is intrinsically linked to the specific arrangement of their constituent parts. The thiourea (B124793) group and the substituted pyrazole (B372694) ring form the core pharmacophore, each playing a distinct and crucial role in molecular recognition and binding to target macromolecules.

Role of the Thiourea Moiety in Ligand-Target Binding

The thiourea moiety (-NH-C(S)-NH-) is a critical component for the biological activity of this class of compounds. It is a versatile functional group capable of forming multiple hydrogen bonds with biological targets, acting as both a hydrogen bond donor and acceptor. This ability to engage in specific hydrogen bonding interactions is often a key determinant of binding affinity. Furthermore, the sulfur atom of the thiourea group can participate in various interactions, including coordination with metal ions in metalloenzymes. The thiourea bridge also provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site. nih.govrsc.org In many bioactive acylthiourea derivatives, this moiety serves as a linker group and a pharmacophore itself. nih.gov

Impact of N-Substituents on the Ethyl Group and Pyrazole Ring

Substituents on the nitrogen atoms of the pyrazole ring and the thiourea moiety can profoundly impact the compound's biological activity. While the parent compound specifies an ethyl group at the N1 position of the pyrazole ring, modifications to this group or the introduction of different substituents can alter lipophilicity and steric bulk, which in turn affects cell permeability and binding affinity. researchgate.net For example, replacing the ethyl group with larger or more polar substituents would be expected to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

In related pyrazole acylthiourea derivatives, substituents on the second nitrogen of the thiourea moiety have been extensively studied. The introduction of various aromatic and aliphatic groups at this position has been shown to be a key determinant of antifungal activity. For instance, the presence of a fluorinated aromatic amine attached to the thiourea nitrogen resulted in compounds with notable antifungal properties. nih.govresearchgate.net

Systematic Chemical Modifications and Their Effects on Bioactivity

The systematic modification of the this compound scaffold is a key strategy for optimizing biological activity. This involves the controlled introduction of different functional groups to probe the electronic and steric requirements of the biological target.

Exploration of Substituent Electronic Effects (e.g., electron-donating, electron-withdrawing groups)

The electronic properties of substituents on the pyrazole and any appended aryl rings can have a significant effect on bioactivity. Electron-withdrawing groups, such as halogens or nitro groups, and electron-donating groups, such as alkyl or alkoxy groups, can alter the electron density of the aromatic rings and the acidity of the N-H protons of the thiourea moiety. These changes can influence the strength of hydrogen bonds and other non-covalent interactions with the target.

In a study of pyrazole acyl thiourea derivatives, the position of a fluorine atom on a benzene (B151609) ring attached to the thiourea moiety had a pronounced effect on antifungal activity. nih.govresearchgate.net A 2-fluoro substitution resulted in significantly higher activity compared to a 3-fluoro substitution, suggesting that the electronic and steric effects of the substituent's position are critical for optimal interaction with the target. nih.govresearchgate.net

Table 1: Effect of Substituent Position on Antifungal Activity of Pyrazole Acyl Thiourea Derivatives nih.govresearchgate.net

| Compound | R2 Substituent | Antifungal Activity (% inhibition) on F. oxysporum |

| 6h | 2-FC6H4CH2CH2- | 57.9% |

| 6i | 3-FC6H4CH2CH2- | Lower than 6h |

Data extracted from a study on pyrazole acyl thiourea derivatives, where the core pyrazole structure was 5-chloro-3-methyl-1-phenyl-1H-pyrazole.

Investigations into Isosteric Replacements and Bioisosterism

In the quest to optimize the therapeutic potential of this compound and its analogs, significant research has focused on isosteric and bioisosteric modifications. This strategy involves the substitution of specific atoms or groups within the molecule with other atoms or groups that have similar physical or chemical properties, aiming to enhance biological activity, selectivity, and pharmacokinetic properties.

The pyrazole ring itself is a common subject of bioisosteric replacement. Due to their similar size and electronic properties, other five-membered heterocycles are often explored as substitutes. For instance, studies on related pyrazole-containing compounds have successfully replaced the pyrazole moiety with thiazole, triazole, and imidazole (B134444) rings. nih.govnih.gov This approach has been particularly fruitful in the development of cannabinoid receptor antagonists, where such replacements have led to compounds with retained or even improved potency and selectivity. nih.gov

One notable example involves the replacement of an amide linkage connected to a pyrazole ring with a 1,2,4-oxadiazole (B8745197) ring. This modification, guided by the principle of bioisosterism, resulted in a novel series of benzamides substituted with pyrazole-linked 1,2,4-oxadiazoles, which demonstrated significant insecticidal activities. researchgate.net

The thiourea group (-NH-C(=S)-NH-) is another key functional group targeted for isosteric replacement. While the thiourea moiety is crucial for the biological activity of many compounds, it can sometimes be associated with poor metabolic stability or toxicity. Researchers have explored various replacements to mitigate these issues while preserving the essential hydrogen bonding interactions. Classical bioisosteres for the thiourea group include the urea (B33335), guanidine, and squaramide moieties. For example, in the development of other therapeutic agents, the substitution of a sulfonyl-urea functionality with a sulfonylthiourea or a cyanoguanidine group has been shown to produce derivatives with favorable lipophilicity profiles. nih.gov

These investigations highlight the versatility of the this compound scaffold and underscore the power of bioisosterism as a key strategy in medicinal chemistry to fine-tune the properties of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool in the rational design of novel this compound derivatives. By correlating variations in the physicochemical properties of a series of compounds with their biological activities, QSAR studies provide predictive models that can guide the synthesis of more potent and selective analogs.

Several 3D-QSAR studies have been performed on pyrazole derivatives incorporating a thiourea skeleton, particularly in the context of their activity as anticancer agents targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.govresearchgate.net These studies typically involve aligning a set of molecules and using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models.

These models generate 3D contour maps that visualize the relationship between molecular properties and biological activity. For example, green contours in CoMFA maps often indicate regions where steric bulk is favorable for activity, while yellow contours suggest that bulk is detrimental. nih.gov Similarly, electrostatic maps use blue and red contours to show where low or high electron density, respectively, would enhance potency. nih.gov

A common finding in QSAR studies of pyrazole-thiourea derivatives is the significant influence of both steric and electronic factors on their inhibitory activity. For instance, one study on EGFR inhibitors revealed that molar refractivity (MR) contributed positively to the activity, whereas molecular weight (MW) and the Connolly solvent-excluded volume had a negative impact. nih.gov Another 3D-QSAR investigation on pyrazoline derivatives with a thiourea backbone targeting HER-2 identified that the thiourea portion was a better fit for the HER-2 active site compared to the EGFR site, guiding the design of more selective inhibitors. nih.gov

The predictive power of these QSAR models is validated by statistical parameters such as the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). High values for these parameters indicate a robust and predictive model.

Below is an interactive data table summarizing the findings from various QSAR studies on related pyrazole-thiourea derivatives.

| Compound Series | Target | QSAR Method | Key Findings & Favorable Properties | Statistical Significance (r² / q²) | Reference |

|---|---|---|---|---|---|

| Pyrazole derivatives with thiourea | EGFR Kinase | 3D-QSAR (VLife MDS) | Model indicates a strong correlation between structural descriptors and activity. Useful for designing new anticancer agents. | r² = 0.9027 | nih.gov |

| Dioxin-containing pyrazoline with thiourea | HER-2 Kinase | 3D-QSAR | Thiourea backbone fits HER-2 better than EGFR. Electron-donating groups at para/meta positions of the 3-position aryl ring are disfavorable for EGFR. | Not specified | nih.gov |

| Pyrazole derivatives with thiourea | EGFR Kinase | 2D-QSAR (Multiple Regression) | Activity contributions of various substituents were determined to guide lead optimization. | Not specified | researchgate.net |

| Pyrazole derivatives with thiourea | Tyrosine Kinase | 2D-QSAR (VALSTAT) | Molar refractivity (MR) enhances activity, while molecular weight (MW) and Connolly solvent excluded volume (cn sev) reduce activity. | r² = 0.8308 / q² = 0.7644 | nih.gov |

| Pyrazole-thiazolinone derivatives | EGFR Kinase | CoMFA / CoMSIA | Electrostatic fields showed the highest correlation with activity. Models can be used to design novel inhibitors. | r² = 0.851 / q² = 0.740 (CoMSIA) | rsc.org |

These QSAR models serve as a critical predictive tool, enabling researchers to prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.

Enantiomeric and Diastereomeric Effects on Biological Potency

The influence of stereochemistry on the biological activity of therapeutic agents is a fundamental concept in medicinal chemistry. Many drugs containing chiral centers exhibit significant differences in potency, metabolism, and toxicity between their enantiomers or diastereomers.

In the context of this compound derivatives, the potential for chirality exists. For example, the introduction of a substituent at the ethyl group or modifications leading to a chiral center on the pyrazole ring (such as in dihydropyrazole derivatives) would result in enantiomers. nih.gov However, a review of the current scientific literature indicates that this area remains largely unexplored for this specific class of compounds.

The synthesis and biological evaluation of pyrazole-thiourea derivatives reported to date typically describe the preparation and testing of racemic mixtures. nih.govnih.gov There is a notable absence of studies detailing the chiral separation of these compounds or the stereoselective synthesis of individual enantiomers to evaluate their differential effects on biological targets. For instance, while a potent anticancer pyrazoline-thiourea derivative with a chiral center at the 5-position of the pyrazoline ring has been identified, the reported biological data corresponds to the racemate. nih.gov

The investigation of enantiomeric and diastereomeric effects represents a significant opportunity for future research. The separation of racemic derivatives and the subsequent biological testing of the pure stereoisomers could reveal a pronounced stereopreference for their target, leading to the development of more potent and selective agents with a potentially improved therapeutic index. Such studies are crucial for a complete understanding of the structure-activity relationship and for optimizing the clinical potential of this promising class of compounds.

Computational Chemistry and Molecular Modeling Approaches for 1 Ethyl 1h Pyrazol 4 Yl Thiourea Interactions

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug design, providing insights into the binding mechanism and affinity of a ligand, such as (1-Ethyl-1H-pyrazol-4-yl)thiourea, with a target protein. nih.govnih.gov Studies on related pyrazole-thiourea compounds have successfully used docking to understand structure-activity relationships and identify key binding interactions. nih.govresearchgate.netdrugbank.com

Molecular docking simulations are employed to predict how this compound fits into the active site of a biological target, such as an enzyme or receptor. The process generates various possible binding poses and calculates a "docking score" or binding energy for each, typically in kcal/mol. nih.govnih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov For instance, docking studies on similar pyrazole (B372694) derivatives against protein kinases have identified compounds with binding energies ranging from -7.14 to -10.35 kcal/mol, suggesting strong binding potential. nih.govnih.gov The results from such simulations can guide the rational design of new derivatives with improved potency. nih.govresearchgate.net

To illustrate, a hypothetical docking study of this compound against a protein kinase could yield results similar to those observed for analogous compounds.

Illustrative Docking Results for Pyrazole Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrazole Derivative 1 | VEGFR-2 | -10.09 | Cys919, Asp1046 |

| Pyrazole Derivative 2 | Aurora A | -8.57 | Ala213, Leu263 |

| Pyrazole Derivative 3 | CDK2 | -10.35 | Leu83, Asp86 |

| This compound (Hypothetical) | Protein Kinase X | -9.50 | Gly, Ala, Asp |

This table is for illustrative purposes, drawing on data from studies on similar pyrazole derivatives to suggest potential outcomes for this compound. nih.gov

The stability of a ligand-protein complex is governed by various non-covalent interactions. tandfonline.com Analysis of the docked poses of this compound would reveal these crucial interactions. The thiourea (B124793) moiety (–NH–C(S)–NH–) is an excellent hydrogen bond donor and acceptor, with the sulfur atom capable of acting as a hydrogen bond acceptor and the N-H groups as donors. researchgate.netnih.gov The pyrazole ring, being an aromatic heterocycle, can participate in hydrogen bonding via its nitrogen atoms and in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. researchgate.netresearchgate.net The ethyl group can form hydrophobic interactions. ijnc.ir Studies on related compounds confirm that these interactions are vital for stabilizing the complex and determining binding affinity. nih.govtandfonline.com

Potential Non-Covalent Interactions for this compound

| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |

|---|---|---|

| Thiourea Sulfur (C=S) | Hydrogen Bond Acceptor | Lys, Arg, His |

| Thiourea Amine (N-H) | Hydrogen Bond Donor | Asp, Glu, Carbonyl oxygen |

| Pyrazole Ring | π-π Stacking / π-Alkyl | Phe, Tyr, Trp, Ala, Leu |

| Pyrazole Nitrogens | Hydrogen Bond Acceptor | Ser, Thr, Asn |

| Ethyl Group | Hydrophobic / van der Waals | Ala, Val, Leu, Ile |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netresearchgate.net By applying DFT calculations, typically with a functional like B3LYP, researchers can determine various molecular properties for this compound. asrjetsjournal.orgnih.gov These calculations provide a deep understanding of the molecule's intrinsic characteristics, which are fundamental to its chemical behavior and interactions. researchgate.netbhu.ac.in

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, HOMO-LUMO gaps are typically in the range of 5.1 to 5.2 eV, indicating considerable stability. nih.gov DFT calculations for this compound would pinpoint the distribution of these orbitals, showing, for example, that the HOMO is often localized on the electron-rich thiourea group, while the LUMO may be distributed across the pyrazole ring. researchgate.netnih.gov

Illustrative FMO Properties for Pyrazole Derivatives

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.15 | Electron-donating ability (Ionization Potential) |

| ELUMO | -1.03 | Electron-accepting ability (Electron Affinity) |

| HOMO-LUMO Gap (ΔE) | 5.12 | Chemical reactivity and kinetic stability |

Data adapted from studies on related pyrazole compounds for illustrative purposes. nih.gov

A Molecular Electrostatic Potential (MEP) surface map is a visual tool that illustrates the charge distribution within a molecule. asrjetsjournal.orgbhu.ac.in It maps regions of negative electrostatic potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.netbhu.ac.in For this compound, an MEP analysis would likely show strong negative potential around the sulfur atom of the thiourea group and the nitrogen atoms of the pyrazole ring, identifying them as primary sites for hydrogen bonding and interactions with electrophiles. researchgate.netresearchgate.net Conversely, the hydrogen atoms on the amine groups would exhibit positive potential, marking them as key hydrogen bond donor sites. bhu.ac.in

From the HOMO and LUMO energies derived from DFT, several global reactivity descriptors can be calculated to predict a molecule's behavior. asrjetsjournal.org These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). asrjetsjournal.orgnih.gov

Hardness (η) measures the resistance to changes in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard" and less reactive. nih.gov

Softness (S) is the inverse of hardness; "soft" molecules have a small HOMO-LUMO gap and are more reactive. asrjetsjournal.orgnih.gov

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These parameters provide a quantitative measure of the reactivity of this compound, complementing the qualitative insights from FMO and MEP analyses. researchgate.netasrjetsjournal.org

Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Interpretation |

|---|---|---|

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer; higher values mean lower reactivity. nih.gov |

| Softness (S) | 1 / η | Ease of donating electrons; higher values mean higher reactivity. asrjetsjournal.org |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; related to electronegativity. asrjetsjournal.org |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to act as an electrophile (electron acceptor). asrjetsjournal.org |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations offer a powerful method for understanding the dynamic nature of molecules and their interactions with biological targets over time. researchgate.net For this compound, MD simulations can provide critical insights into its conformational flexibility and the stability of its binding to a target protein.

The process typically begins after an initial binding pose is predicted using molecular docking. An MD simulation then calculates the trajectory of atoms over a set period, often nanoseconds, providing a view of the complex in motion. nih.gov Key analyses performed during or after MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms over time. A stable RMSD value for both the ligand and the protein's binding pocket suggests that the complex is stable and has reached equilibrium. nih.gov Conversely, large fluctuations can indicate instability or significant conformational changes. nih.gov For instance, studies on other thiourea derivatives have shown that changes in ligand RMSD can be associated with conformational shifts within the binding pocket. nih.gov

Conformational Analysis: this compound possesses rotatable bonds, allowing it to adopt various conformations. MD simulations can explore these conformational possibilities within the constrained environment of a protein's active site. nih.govnih.gov This analysis helps identify the most stable and likely bioactive conformation, which is crucial for understanding its mechanism of action and for guiding further structural modifications. nih.gov

Binding Stability and Interactions: MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and water-mediated bridges, between the ligand and the protein. researchgate.net Researchers can monitor the distance and duration of these interactions throughout the simulation to determine which are most critical for stable binding. nih.gov For example, an unstable hydrogen bond might break and reform, indicating a more transient interaction. nih.gov

By simulating the behavior of the this compound-protein complex, MD provides a dynamic picture that complements the static view from molecular docking, ultimately assessing the stability of the predicted binding mode. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is particularly valuable for discovering new ligands that mimic the activity of a known active compound. researchgate.net

For a compound like this compound, a pharmacophore model would be constructed by identifying its key chemical features, such as hydrogen bond donors (from the thiourea N-H groups), hydrogen bond acceptors (the sulfur and pyrazole nitrogen atoms), hydrophobic regions (the ethyl group), and aromatic rings (the pyrazole).

The process typically involves:

Feature Identification: Defining the essential interaction points based on the structure of this compound or a set of known active pyrazole-thiourea analogs.

Model Generation: Creating a 3D model that represents the spatial arrangement of these features.

Virtual Screening: Using the generated pharmacophore model as a 3D query to search large chemical databases for other molecules that match the defined features and spatial constraints.

This technique allows for the rapid and cost-effective identification of structurally diverse compounds that are likely to have the same biological activity. researchgate.net Virtual screening based on pharmacophores derived from pyrazole and thiourea scaffolds has been successfully employed to identify potential inhibitors for various protein targets. researchgate.netresearchgate.net By using this compound as a template, researchers can discover novel ligands, potentially with improved potency, selectivity, or pharmacokinetic properties.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET prediction provides an early assessment of a molecule's potential to be absorbed, distributed, metabolized, and excreted by the body, as well as its potential toxicity. researchgate.netnih.gov These predictions are crucial for filtering out compounds with unfavorable properties early in the discovery pipeline, saving significant time and resources. researchgate.net Various computational tools, such as SwissADME and admetSAR, are widely used for these predictions. researchgate.netresearchgate.net

The biological activity of a compound is heavily influenced by its physicochemical properties. These properties govern its solubility, permeability across biological membranes, and interactions with target proteins. For this compound, key properties can be predicted using computational models.

| Property | Predicted Value | Importance in Biological Systems |

|---|---|---|

| Molecular Weight | 170.24 g/mol | Influences size-dependent diffusion and absorption. |

| LogP (Octanol/Water Partition Coefficient) | 1.35 | Measures lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 79.99 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 3 | Crucial for molecular recognition and binding to biological targets. |

| Hydrogen Bond Acceptors | 3 | Important for forming interactions with protein active sites. |

| Rotatable Bonds | 3 | Indicates molecular flexibility, which can impact binding affinity. |

Note: The values presented in this table are computationally predicted and serve as an estimation of the physicochemical properties of this compound.

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses favorable properties to be an oral drug. This assessment is often guided by established rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net

Computational analysis of this compound against these criteria helps in its initial validation as a potential lead compound. researchgate.net For example, in silico tools can predict human intestinal absorption (HIA) and Caco-2 cell permeability, which are critical indicators of oral bioavailability. researchgate.net

| Parameter / Rule | Predicted Outcome for this compound | Significance |

|---|---|---|

| Lipinski's Rule of Five | Pass (0 violations) | Indicates good potential for oral bioavailability. |

| Gastrointestinal (GI) Absorption | High | Suggests the compound is likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound is unlikely to cross into the central nervous system, potentially avoiding CNS side effects. |

| Synthetic Accessibility Score | Low (e.g., 2.5) | A lower score indicates that the molecule is relatively easy to synthesize. researchgate.net |

Note: The outcomes in this table are based on common in silico prediction models and are intended for preliminary assessment.

These in silico predictions are vital for lead optimization. researchgate.netnih.gov If this compound shows a potential liability, such as poor solubility or predicted toxicity, medicinal chemists can use this information to design derivatives that mitigate the issue while preserving or enhancing the desired biological activity. nih.gov For instance, if metabolic instability is predicted, the structure could be modified at the likely site of metabolism to block the reaction. This iterative cycle of prediction, design, and synthesis is central to efficient drug development. nih.gov

Future Research Directions and Prospects for 1 Ethyl 1h Pyrazol 4 Yl Thiourea Chemistry

Design and Synthesis of Next-Generation (1-Ethyl-1H-Pyrazol-4-yl)thiourea Derivatives

The synthesis of novel derivatives based on the this compound core is a primary avenue for future research. The versatility of pyrazole (B372694) chemistry allows for extensive structural modifications to fine-tune the compound's properties. nih.govmdpi.com

Synthetic Strategies: The fundamental approach to generating derivatives involves the reaction of 1-ethyl-1H-pyrazol-4-amine with various isothiocyanates or, conversely, the reaction of 4-isothiocyanato-1-ethyl-1H-pyrazole with a range of amines. More complex, multi-step synthetic routes can also be employed to introduce a wider array of functional groups. Key synthetic methods for the pyrazole core itself include:

Cyclocondensation Reactions: A common method involves the reaction of a 1,3-dicarbonyl compound with ethylhydrazine, followed by functional group manipulation to yield the desired 4-amino or 4-isothiocyanato pyrazole intermediate. mdpi.com

1,3-Dipolar Cycloaddition: This method offers an alternative route to the pyrazole ring system, often providing access to different substitution patterns. nih.gov

Modification of Pre-existing Pyrazole Rings: Functionalization of the pyrazole ring at various positions (e.g., C3, C5) can be achieved through techniques like Suzuki coupling, allowing for the introduction of diverse aryl or heteroaryl substituents. mdpi.com

Design Principles for Next-Generation Derivatives: The design of new derivatives will be guided by structure-activity relationship (SAR) studies. By systematically altering the substituents on both the pyrazole ring and the thiourea (B124793) moiety, researchers can probe the chemical space around the core scaffold. For instance, introducing different alkyl or aryl groups on the terminal nitrogen of the thiourea can significantly impact biological activity. Similarly, substitution at the C3 or C5 positions of the pyrazole ring can influence the molecule's steric and electronic properties, potentially leading to enhanced target affinity and selectivity. nih.govnih.gov The synthesis of pyrazole-acyl thiourea derivatives, for example, has shown that modifications can lead to compounds with a range of biological activities. researchgate.netnih.gov

Exploration of Multi-Target Directed Ligands Based on the Scaffold

The development of multi-target directed ligands (MTDLs) is a growing strategy in drug discovery, aiming to address complex diseases by modulating multiple biological targets simultaneously. The this compound scaffold is a suitable platform for designing such agents due to the distinct chemical nature of its two key components. nih.gov

The pyrazole ring is a well-established pharmacophore found in numerous kinase inhibitors and other targeted agents. mdpi.com The thiourea group is known for its hydrogen-bonding capabilities and can be involved in various protein-ligand interactions. researchgate.net By combining the this compound scaffold with other known pharmacophores, hybrid molecules can be created. For example, linking the scaffold to a moiety known to inhibit a different target, such as a cholinesterase inhibitor for Alzheimer's disease, could result in a dual-action ligand. nih.govmdpi.com This approach has been successful with other pyrazole derivatives, which have been designed to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO) concurrently. nih.gov

Application as Chemical Biology Probes for Deeper Biological Pathway Understanding

Beyond therapeutic applications, derivatives of this compound can be developed as chemical biology probes to investigate complex biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a cellular or organismal context.

To serve as a useful probe, a molecule should exhibit high potency and selectivity for its intended target. Future work could focus on optimizing a derivative for a specific biological target, such as a particular kinase or receptor. nih.gov Once a potent and selective ligand is identified, it can be further modified by incorporating reporter tags, such as:

Fluorescent dyes: To visualize the subcellular localization of the target protein.

Biotin tags: For affinity purification and identification of binding partners (pull-down assays).

Photoreactive groups: For photo-affinity labeling, which creates a covalent bond between the probe and its target upon UV irradiation, enabling unambiguous target identification.

These chemical tools would be invaluable for dissecting signaling pathways and understanding the molecular mechanisms underlying various physiological and pathological processes.

Advanced Computational Methodologies for Predictive Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the design and optimization of new compounds. mdpi.comas-pub.com For the this compound scaffold, these methods can be applied in several ways:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. It can be used to screen virtual libraries of derivatives against the three-dimensional structure of a target protein, helping to prioritize compounds for synthesis. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interaction and understand the role of solvent molecules. mdpi.com

De Novo Design: Advanced algorithms, including those based on artificial intelligence, can generate entirely new molecular structures optimized for binding to a specific target, using the this compound scaffold as a starting fragment. mdpi.com

By integrating these computational approaches, researchers can more rationally design next-generation derivatives with a higher probability of success, saving time and resources in the discovery process. mdpi.com

Synergistic Effects with Other Therapeutic Agents

Investigating the potential for this compound derivatives to act synergistically with existing therapeutic agents is a critical area for future research. Combination therapy is a cornerstone of treatment for many complex diseases, such as cancer and infectious diseases, as it can enhance efficacy, reduce the likelihood of drug resistance, and potentially lower required doses.

Future studies could explore the use of this compound derivatives in combination with:

Standard-of-care chemotherapeutic agents: A derivative that inhibits a specific cancer-related kinase could be combined with a DNA-damaging agent to create a more potent anti-cancer regimen. nih.gov

Antibiotics: In infectious diseases, a derivative that inhibits a bacterial enzyme could be co-administered with a conventional antibiotic to overcome resistance mechanisms.

Anti-inflammatory drugs: For autoimmune or inflammatory diseases, a pyrazole-based compound could be combined with corticosteroids or other immunomodulators to achieve a more comprehensive therapeutic effect.

Preclinical studies using cell culture and animal models will be essential to identify promising synergistic combinations and to understand the molecular basis for their enhanced activity.

Development of Advanced Analytical Techniques for Detection and Quantification in Complex Matrices

As derivatives of this compound advance through preclinical and potentially clinical development, the need for robust and sensitive analytical methods for their detection and quantification in complex biological matrices (e.g., plasma, urine, tissue) becomes paramount.

Current characterization of newly synthesized pyrazole derivatives typically relies on standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.govmdpi.com However, for pharmacokinetic, metabolism, and toxicology studies, more specialized methods are required. Future research in this area should focus on:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Developing optimized chromatographic methods for the separation of the parent compound from its metabolites. nih.gov

Tandem Mass Spectrometry (MS/MS): Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. Future work will involve developing and validating robust LC-MS/MS assays for specific derivatives.

Immunoassays: For high-throughput screening or routine monitoring, the development of specific antibodies could enable enzyme-linked immunosorbent assays (ELISAs) or other immunoassay formats.

Novel Sensor Technologies: Exploring the development of electrochemical or optical biosensors for rapid, real-time detection of the compound could be a long-term goal for specific applications.

These advanced analytical techniques are crucial for understanding how the compounds are absorbed, distributed, metabolized, and excreted (ADME), which is critical information for their development as safe and effective agents.

Q & A

Q. What are the recommended synthetic routes for (1-Ethyl-1H-pyrazol-4-yl)thiourea, and how can reaction conditions be optimized?

A two-step synthesis is often employed for thiourea derivatives:

- Step 1 : Condensation of 1-ethyl-1H-pyrazole-4-amine with a thiocarbonyl source (e.g., thiophosgene or ammonium thiocyanate in acidic ethanol). Monitor reaction completion via TLC.

- Step 2 : Purification using recrystallization (e.g., ethanol/water mixtures) to remove unreacted intermediates. Optimize yields by adjusting stoichiometry (1:1.2 molar ratio of amine to thiocarbonyl reagent) and temperature (60–80°C). Characterization via FT-IR (C=S stretch ~1250 cm⁻¹) and ¹H NMR (pyrazole protons at δ 7.5–8.0 ppm) is critical .

Q. Which analytical techniques are most effective for characterizing this compound?

- Elemental Analysis (CHNS) : Confirm molecular formula (e.g., C₆H₁₀N₄S).

- FT-IR : Identify thiourea C=S (1250–1300 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹).

- NMR : ¹H/¹³C NMR to resolve pyrazole ring protons (δ 7.5–8.0 ppm) and thiourea carbons (δ 170–180 ppm).

- Single-Crystal X-ray Diffraction : For structural confirmation; use SHELXL for refinement .

Q. What is the solubility profile of this compound in common solvents?

Thiourea derivatives typically dissolve in polar aprotic solvents (e.g., DMF, DMSO) and ethanol (137 g/L at 20°C for thiourea). For the pyrazole derivative, test solubility gradients using binary solvent systems (e.g., ethanol/water) to optimize crystallization .

Q. What safety protocols are essential when handling this compound?

- Toxicity : Thiourea derivatives inhibit thyroid peroxidase, posing endocrine disruption risks. Use fume hoods and PPE (gloves, lab coats).

- Carcinogenicity : Classified as a potential carcinogen (IARC Group 2B). Limit inhalation/ingestion and conduct in vitro assays (e.g., Ames test) to assess mutagenicity .

Advanced Research Questions

Q. How can the biological activity of this compound be evaluated in anticancer studies?

- Apoptosis Assays : Measure mitochondrial membrane potential (ΔψM) collapse using JC-1 dye in cancer cell lines.

- Pathway Analysis : Quantify cytochrome c release (ELISA) and Bcl-2/Bax ratios (western blot) to confirm intrinsic apoptosis activation .

Q. What environmental applications exist for thiourea derivatives, and how can selectivity be improved?

- Phosphate Sorption : Incorporate into polymer flocculants (e.g., crosslinked polyacrylamide). Test selectivity via competitive binding studies with NO₃⁻/SO₄²⁻ ions.

- Efficiency Metrics : Optimize thiourea:phosphorus molar ratios (1:2–1:5) and pH (4–6) for >40% removal .

Q. What mechanistic insights explain the thyroid-disrupting effects of thiourea derivatives?

- Enzyme Inhibition : Use in vitro thyroid peroxidase (TPO) assays with iodide uptake measurements.

- TSH Modulation : Monitor serum thyroid-stimulating hormone (TSH) levels in rodent models after chronic exposure (≥6 weeks) .

Q. How can computational modeling aid in optimizing the structure-activity relationship (SAR) of this compound?

- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and C=S bond reactivity.

- Molecular Docking : Simulate binding to thyroid peroxidase (PDB ID: 2HZT) to identify critical residues (e.g., His-239, Glu-399) .

Q. What statistical methods are recommended for analyzing contradictory data in thiourea derivative studies?

Q. How do structural modifications of this compound affect its reactivity compared to other thiourea derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.